molecular formula C20H22ClFN2O3S B12472696 N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B12472696
M. Wt: 424.9 g/mol
InChI Key: XTJXWPOPENXIIE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-chloro-4-fluoroaniline, through halogenation reactions.

    Coupling Reaction: The intermediate is then coupled with a benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.

    Addition of Piperidine Derivative: The final step involves the addition of the piperidine derivative, which is achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Halogen substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its halogen substituents and sulfonamide linkage make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-15-9-11-23(12-10-15)20(25)14-24(16-7-8-19(22)18(21)13-16)28(26,27)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3

InChI Key

XTJXWPOPENXIIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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